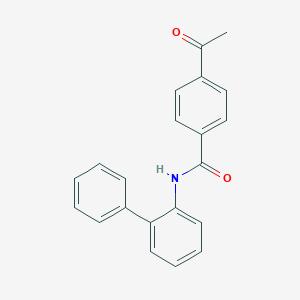

4-acetyl-N-biphenyl-2-ylbenzamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C21H17NO2 |

|---|---|

Molecular Weight |

315.4g/mol |

IUPAC Name |

4-acetyl-N-(2-phenylphenyl)benzamide |

InChI |

InChI=1S/C21H17NO2/c1-15(23)16-11-13-18(14-12-16)21(24)22-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24) |

InChI Key |

QCMJWDVFXPWEOV-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide on 4-acetyl-N-biphenyl-2-ylbenzamide: Current State of Knowledge

Researchers, scientists, and drug development professionals should be aware that, following a comprehensive review of scientific literature, patent databases, and chemical registries, no specific public data was found for the compound 4-acetyl-N-biphenyl-2-ylbenzamide. This includes its mechanism of action, quantitative biological activity, associated experimental protocols, and any modulated signaling pathways.

The absence of information suggests that this compound may be a novel chemical entity that has not been extensively studied or that research concerning it has not been publicly disclosed. Therefore, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled for this specific molecule.

General Pharmacological Context of Related Compound Classes

While no information is available for this compound, it belongs to the broader chemical classes of benzamides and biphenyl compounds. Molecules within these classes are known to exhibit a wide range of pharmacological activities. It is crucial to note that the biological effects of a specific compound cannot be reliably predicted based on its general chemical class, as minor structural modifications can lead to significant changes in activity. The following information is provided for general context only.

Benzamide Derivatives

Benzamide and its derivatives are a significant class of compounds in medicinal chemistry with diverse biological activities.[1] Depending on the substitutions, benzamides have been developed as:

-

Antipsychotics: Certain substituted benzamides act as dopamine D2 receptor antagonists.[2]

-

Antiemetics: Some benzamides also exhibit antiemetic properties through their action on dopamine receptors.

-

Anticonvulsants: Novel benzamide derivatives have been explored for their potential in treating seizures.

-

Antimicrobials and Anticancer agents: Various benzamide analogues have been investigated for their potential as antimicrobial and anticancer therapeutics.[1]

Biphenyl Compounds

The biphenyl moiety is a common scaffold in drug discovery. The presence of two phenyl rings allows for diverse spatial arrangements, leading to interactions with a variety of biological targets. Examples of therapeutic areas for biphenyl-containing compounds include:

-

Angiotensin II Receptor Antagonists: A prominent class of antihypertensive drugs, such as Losartan, features a biphenyl structure to interact with the AT1 receptor.[3]

-

Anti-inflammatory Agents: Some non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a biphenyl scaffold.

-

Antimicrobial Agents: Biphenyl derivatives have also been explored for their antibacterial and antifungal properties.

Conclusion

The mechanism of action of this compound remains uncharacterized in the public domain. Consequently, no quantitative data, experimental methodologies, or signaling pathway diagrams can be provided. Researchers interested in this specific compound would likely need to undertake foundational research, including synthesis, purification, and a full suite of in vitro and in vivo pharmacological profiling, to elucidate its biological properties. The general activities of the broader benzamide and biphenyl classes may offer a starting point for hypothesis generation, but they are not predictive for this particular, uncharacterized molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-acetyl-N-biphenyl-2-ylbenzamide as a Potential Histone Deacetylase (HDAC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental data for 4-acetyl-N-biphenyl-2-ylbenzamide as a histone deacetylase (HDAC) inhibitor is not available in the public domain. This guide is a projection based on the analysis of structurally similar benzamide and biphenyl-containing compounds and established methodologies for the evaluation of HDAC inhibitors. The quantitative data presented herein is hypothetical and for illustrative purposes.

Introduction: The Role of HDACs in Disease and the Promise of Benzamide Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from the lysine residues of histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[2] The 18 known mammalian HDACs are categorized into four classes based on their structure and function, with Classes I, II, and IV being zinc-dependent enzymes.[3][4] Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[3][5] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[6][7]

Benzamides represent a significant chemical class of HDAC inhibitors, with some members having received regulatory approval for cancer treatment.[7] These inhibitors typically function by chelating the zinc ion in the active site of the enzyme.[8] The general pharmacophore for these inhibitors includes a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.[5] The biphenyl moiety in the proposed structure of this compound could serve as a substantial cap group, potentially conferring selectivity and potent inhibitory activity.

Hypothetical Quantitative Data

The following tables summarize the projected in vitro and cell-based activities of this compound against various HDAC isoforms and in a cancer cell line. These values are based on typical potencies observed for other novel benzamide-based HDAC inhibitors.

Table 1: Hypothetical In Vitro Enzymatic Inhibition of this compound

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 85 |

| HDAC2 | 120 |

| HDAC3 | 250 |

| HDAC6 | 1500 |

| HDAC8 | 950 |

Table 2: Hypothetical Cell-Based Activity of this compound

| Cell Line | Assay Type | Endpoint | Value (µM) |

| HCT116 (Colon Cancer) | Proliferation Assay (72 hr) | GI₅₀ | 1.2 |

| HCT116 (Colon Cancer) | Histone H3 Acetylation Assay | EC₅₀ | 0.5 |

| HCT116 (Colon Cancer) | α-tubulin Acetylation Assay | EC₅₀ | >10 |

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of this compound as a potential HDAC inhibitor.

Synthesis of this compound

This protocol outlines a potential synthetic route.

-

Step 1: Acylation of 4-aminobenzoic acid. To a solution of 4-aminobenzoic acid in an appropriate solvent (e.g., pyridine), add acetyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. The product, 4-acetylaminobenzoic acid, is then isolated by precipitation and filtration.

-

Step 2: Chlorination. Treat the 4-acetylaminobenzoic acid with thionyl chloride under reflux for 2 hours to produce the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

-

Step 3: Amide Coupling. Dissolve the resulting acid chloride in an anhydrous aprotic solvent such as dichloromethane. To this solution, add 2-aminobiphenyl and a non-nucleophilic base like triethylamine. Stir the mixture at room temperature for 16 hours.

-

Step 4: Purification. The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of the compound to inhibit the activity of purified HDAC enzymes.[9]

-

Reagent Preparation:

-

Assay Buffer: Tris-based buffer (pH 7.4).

-

HDAC Enzyme: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

-

Substrate: A fluorogenic substrate such as Boc-Lys(Ac)-AMC.

-

Inhibitor: Prepare a stock solution of this compound in DMSO and create serial dilutions. A known HDAC inhibitor like Trichostatin A or SAHA should be used as a positive control.[9]

-

Developer Solution: Prepare a solution containing trypsin in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the HDAC enzyme to the assay buffer.

-

Add the serially diluted inhibitor or DMSO (vehicle control). Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate. Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding the developer solution (containing trypsin). The trypsin will cleave the deacetylated substrate, releasing the fluorescent AMC group.[9]

-

Incubate for an additional 20 minutes at 37°C.

-

-

Data Analysis:

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Histone Acetylation Assay

This assay determines the effect of the compound on histone acetylation levels within intact cells.[1][10]

-

Cell Culture:

-

Plate a human cancer cell line (e.g., HCT116) in a 96-well plate and allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Detection (ELISA-based):

-

Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Transfer the cell lysates to an ELISA plate pre-coated with an antibody that captures acetylated histones (e.g., acetyl-Histone H3).

-

Add a detection antibody that recognizes total histone H3, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

Add a colorimetric substrate and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Normalize the acetylated histone signal to the total histone signal.

-

Calculate the fold-change in acetylation relative to the vehicle-treated cells.

-

Determine the EC₅₀ value, which is the concentration required to achieve 50% of the maximal effect.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action and the process for evaluating a potential HDAC inhibitor.

Caption: Mechanism of Action for an HDAC Inhibitor.

Caption: Drug Discovery Workflow for HDAC Inhibitors.

Caption: Pharmacophore Model for Benzamide HDAC Inhibitors.

References

- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Biological Targets of Biphenyl Benzamide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of biphenyl benzamide compounds, a versatile scaffold in modern drug discovery. The content is structured to offer detailed insights into the mechanism of action, quantitative interaction data, and the experimental methodologies used to assess these interactions.

FtsZ: A Target for Novel Antibacterials

Biphenyl benzamides have emerged as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for developing new antibiotics to combat resistant bacteria.[1][2][3][4] These compounds disrupt the formation of the Z-ring, a crucial step in bacterial cytokinesis, leading to filamentation and cell death.[5][6]

Quantitative Data: FtsZ Inhibition

| Compound ID | Target Organism | Assay Type | Potency (MIC/IC50) | Reference |

| Compound 30 | Bacillus subtilis | MIC | 0.008 - 0.063 µg/mL | [2][3][7] |

| Compound [I] | Staphylococcus aureus | MIC | 0.125 - 0.25 µg/mL | [4] |

| Biphenyl derivative 28 | S. aureus (MRSA) | MIC | 7 µM | [8] |

| Biphenyl derivatives | S. aureus (MRSA) | MIC | 0.049-25 μg/mL | [3] |

Experimental Protocols

a) FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

-

Reagents: Purified FtsZ protein, GTP solution, MES-KOH buffer (pH 6.5) containing MgCl2 and KCl, Malachite Green reagent.

-

Procedure:

-

FtsZ protein is incubated with the biphenyl benzamide compound or DMSO vehicle in the assay buffer at 25°C.

-

The reaction is initiated by the addition of GTP.

-

At various time points, aliquots are taken and the reaction is stopped by adding the sample to the Malachite Green reagent.

-

The amount of inorganic phosphate released from GTP hydrolysis is quantified by measuring the absorbance at 630 nm.[9]

-

The GTPase activity is calculated from the linear range of phosphate release over time.[9]

-

b) FtsZ Polymerization Assay (Light Scattering)

This assay monitors the assembly of FtsZ into polymers by measuring changes in light scattering.

-

Reagents: Purified FtsZ protein, GTP solution, polymerization buffer (e.g., MES-KOH pH 6.8, MgCl2, KCl).

-

Procedure:

-

A baseline of FtsZ protein in the polymerization buffer is established in a fluorometer cuvette at 30°C.

-

The test compound (biphenyl benzamide) or vehicle is added and incubated.

-

Polymerization is initiated by the addition of GTP.

-

The change in light scattering at a 90° angle is monitored over time at a wavelength of 350 nm. An increase in scattering indicates polymer formation.

-

Caption: Workflow for evaluating biphenyl benzamide inhibitors of FtsZ.

p38 MAP Kinase: Targeting Inflammation

Biphenyl benzamides have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade of inflammatory responses.[10][11] These compounds can bind to the kinase in either the DFG-in or DFG-out conformation.[10]

Quantitative Data: p38 MAP Kinase Inhibition

| Compound Class | Binding Mode | Potency (IC50) | Reference |

| Biphenyl Amides (BPAs) | DFG-in / DFG-out | Varies with substitution | [10] |

Experimental Protocol: Phospho-p38 HTRF Assay

This is a cell-based, homogeneous time-resolved fluorescence (HTRF) assay to measure the phosphorylation of p38 MAPK.

-

Reagents: Cell line (e.g., HeLa), anisomycin (stimulant), lysis buffer, HTRF detection antibodies (one targeting total p38, one targeting phospho-p38 at Thr180/Tyr182, labeled with donor and acceptor fluorophores).

-

Procedure:

-

Cells are seeded in a multi-well plate and incubated.

-

Cells are pre-treated with various concentrations of the biphenyl benzamide inhibitor.

-

p38 phosphorylation is stimulated by adding anisomycin for a defined period (e.g., 30 minutes).

-

Cells are lysed, and the HTRF detection antibodies are added to the lysate.

-

After incubation, the HTRF signal is read on a compatible plate reader. The ratio of the acceptor to donor fluorescence is proportional to the amount of phosphorylated p38.[12]

-

Caption: Inhibition of the p38 MAPK signaling pathway by biphenyl benzamides.

Metabolic Disease Targets: PTP1B, AMPK, and Glucokinase

Biphenyl benzamide derivatives have shown potential in treating metabolic disorders like type 2 diabetes through various mechanisms.

Dual PTP1B Inhibition and AMPK Activation

Certain biphenyl derivatives can simultaneously inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling, and activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[13]

Experimental Protocol: PTP1B Enzymatic Assay

-

Reagents: Recombinant human PTP1B, DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate, assay buffer (e.g., Bis-Tris pH 6.0 with DTT and Tween-20).[10][14]

-

Procedure:

-

The reaction is set up in a 384-well plate.

-

PTP1B enzyme is pre-incubated with the biphenyl benzamide inhibitor at various concentrations.

-

The reaction is initiated by adding the DiFMUP substrate.

-

The dephosphorylation of DiFMUP by PTP1B generates a fluorescent product, which is monitored kinetically (Ex/Em ≈ 360/460 nm).

-

The rate of fluorescence increase is proportional to PTP1B activity. IC50 values are calculated from dose-response curves.[3][10]

-

Experimental Protocol: AMPK Activation (Western Blot)

-

Reagents: Cell line (e.g., L6 myotubes), lysis buffer, primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total AMPKα), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure:

-

Cells are treated with the biphenyl benzamide compound for a specified time.

-

Cells are lysed and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[15]

-

The membrane is blocked and then incubated with the primary antibody against phospho-AMPK.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using an ECL substrate. The membrane is then stripped and re-probed for total AMPK as a loading control.[16][17][18]

-

Caption: Dual action of biphenyl derivatives on PTP1B and AMPK pathways.

Glucokinase (GK) Activation

Benzamide derivatives can act as allosteric activators of glucokinase, enhancing glucose metabolism and insulin secretion, making them a target for type 2 diabetes treatment.[19][20][21]

Quantitative Data: Glucokinase Activation

| Compound ID | Assay Type | Activation | Reference |

| Pyrazine-substituted benzamides | In vitro enzymatic | 1.90 - 2.10 fold | [22] |

| Benzamide-sulfonamide derivatives | In vitro enzymatic | Varies | [19] |

Experimental Protocol: Glucokinase Coupled Enzymatic Assay

-

Reagents: Recombinant glucokinase, glucose, ATP, NAD+, glucose-6-phosphate dehydrogenase (G-6-PDH), assay buffer (e.g., HEPES pH 7.4 with KCl, MgCl2, DTT).[22]

-

Procedure:

-

The assay is performed in a 96-well plate.

-

All reagents except GK are mixed, including the biphenyl benzamide activator.

-

The reaction is initiated by the addition of glucokinase.

-

GK phosphorylates glucose to glucose-6-phosphate (G6P).

-

G-6-PDH then oxidizes G6P, reducing NAD+ to NADH.

-

The rate of NADH production is monitored by the increase in absorbance at 340 nm.[22][23]

-

Sirtuin Inhibitors: Applications in Oncology and Neurodegeneration

Biphenyl benzamides and related anilinobenzamides have been developed as inhibitors of sirtuins, particularly SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in cell cycle, apoptosis, and metabolism.[14][15]

Quantitative Data: Sirtuin Inhibition

| Compound ID | Target | Potency (IC50) | Reference |

| 2-anilinobenzamide derivatives | SIRT1 | Varies | [14] |

Experimental Protocol: Fluorometric SIRT1 Assay

-

Reagents: Recombinant human SIRT1, fluorogenic acetylated peptide substrate (e.g., based on p53), NAD+, developer solution, assay buffer.[2][24][25][26]

-

Procedure:

-

SIRT1 enzyme is incubated with the biphenyl benzamide inhibitor in a 96-well black plate.

-

The reaction is initiated by adding the fluorogenic peptide substrate and NAD+. The mixture is incubated at 37°C.

-

SIRT1 deacetylates the peptide substrate.

-

The developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore.

-

Fluorescence is measured on a plate reader (Ex/Em ≈ 355/460 nm). A decrease in fluorescence compared to the vehicle control indicates inhibition.[2][24]

-

Caption: Fluorometric assay workflow for screening SIRT1 inhibitors.

Ion Channel Modulators: TRPM8 and Kv1.3

Biphenyl benzamides have been shown to modulate the activity of specific ion channels, offering therapeutic potential in sensory neuropathies and autoimmune diseases.

TRPM8 Antagonists

Biphenyl amide analogues act as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold and menthol sensor, with implications for treating chemotherapy-induced peripheral neuropathy.[11]

Quantitative Data: TRPM8 Antagonism

| Compound ID | Assay Type | Cell Line | Potency (IC50) | Reference |

| Compound 14 | Ca2+ flux (Icilin-evoked) | HEK-293 (hTRPM8) | 2.4 ± 1.0 nM | [11] |

| Compound 14 | Patch-clamp (Menthol-evoked) | HEK-293 (hTRPM8) | 64 ± 2 nM | [11] |

Experimental Protocol: Calcium Flux Assay

-

Reagents: HEK-293 cells stably expressing hTRPM8, Fluo-4 NW Ca2+ dye, probenecid, TRPM8 agonist (e.g., Icilin or Menthol).[27]

-

Procedure:

-

Cells are seeded in a 96-well plate and loaded with Fluo-4 NW dye.[27]

-

A baseline fluorescence is recorded using a plate reader (Ex/Em ≈ 485/520 nm).

-

Cells are pre-incubated with the biphenyl benzamide antagonist at various concentrations.

-

The TRPM8 agonist is added to stimulate calcium influx.

-

The change in fluorescence intensity is recorded. The inhibition of the agonist-induced calcium signal is used to determine the IC50 of the antagonist.[27][28]

-

Kv1.3 Channel Blockers

Benzamide derivatives can block the voltage-gated potassium channel Kv1.3, which is a key regulator of T-cell activation, making it a target for autoimmune diseases.[7][26][29]

Quantitative Data: Kv1.3 Inhibition

| Compound Series | Isomer | Potency (IC50) | Reference |

| Carbamate derivatives | trans-18 | 122 nM | [7] |

| Carbamate derivatives | trans-16 | 166 nM | [7] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Reagents: Cells expressing Kv1.3 channels (e.g., human T-lymphocytes or transfected HEK-293 cells), intracellular pipette solution (e.g., KCl-based), extracellular bath solution.

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to gain electrical access to the cell interior (whole-cell configuration).[1][29]

-

The cell is held at a negative membrane potential (e.g., -80 mV).

-

Voltage steps are applied to depolarize the membrane (e.g., to +40 mV), which activates the Kv1.3 channels, and the resulting outward potassium current is recorded.

-

The biphenyl benzamide compound is perfused into the bath at various concentrations, and the voltage-step protocol is repeated.

-

The reduction in the peak outward current in the presence of the compound is used to calculate the percentage of inhibition and the IC50 value.[1][7]

-

Caption: Workflow for evaluating Kv1.3 channel blockers via patch-clamp.

Other Notable Targets

Carbonic Anhydrase Inhibitors

Biphenyl benzamide and related sulfonamide derivatives have been shown to inhibit various isoforms of carbonic anhydrase (CA), zinc-containing metalloenzymes involved in numerous physiological processes.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | Target Isoform | Potency (IC50 / Ki) | Reference |

| (Z)-N-(3-([1,1'-biphenyl]-2-yl)... | CA | IC50 = 0.147 µM | [27] |

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring CA activity.

-

Reagents: Purified CA enzyme, CO2-saturated solution, buffer with a pH indicator (e.g., phenol red), biphenyl benzamide inhibitor.

-

Procedure:

-

The enzyme and inhibitor are pre-incubated.

-

In a stopped-flow instrument, the enzyme/inhibitor solution is rapidly mixed with the CO2-saturated solution.[30][31]

-

The hydration of CO2 to bicarbonate and a proton (CO2 + H2O ↔ HCO3- + H+) causes a pH change.

-

This pH change is monitored spectrophotometrically by the change in absorbance of the pH indicator over a millisecond timescale.

-

The initial rate of the reaction is determined, and the inhibition constant (Ki) is calculated.[32]

-

AMPA Receptor Positive Allosteric Modulators (PAMs)

Benzamide-containing compounds, known as ampakines, can act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission. This has therapeutic potential for cognitive and neuropsychiatric disorders.[33]

Experimental Protocol: AMPA Receptor Patch-Clamp Analysis

-

Reagents: Neuronal slices (e.g., hippocampal) or cells expressing AMPA receptors, artificial cerebrospinal fluid (aCSF), intracellular pipette solution.

-

Procedure:

-

A whole-cell patch-clamp recording is established on a neuron.[33][34]

-

The neuron is voltage-clamped at a negative potential (e.g., -70 mV) to isolate AMPA receptor-mediated currents.

-

Excitatory postsynaptic currents (EPSCs) are evoked by stimulating presynaptic fibers, or currents are evoked by direct application of glutamate.

-

The biphenyl benzamide compound is bath-applied.

-

An increase in the amplitude or a slowing of the decay kinetics of the AMPA receptor-mediated current indicates positive allosteric modulation.[35][36]

-

MrgX1 Modulators

Sulfonamide-benzamide derivatives have been identified as allosteric modulators of the Mas-related G-protein coupled receptor X1 (MrgX1), a target for non-opioid pain treatment.

Experimental Protocol: MrgX1 Calcium Mobilization Assay

-

Reagents: HEK293 cells expressing MrgX1, a calcium-sensitive dye (e.g., Fluo-4), MrgX1 agonist (e.g., BAM8-22).

-

Procedure:

-

Cells are loaded with the calcium dye.

-

The biphenyl benzamide compound is added.

-

The specific agonist BAM8-22 is added to activate the receptor.

-

The resulting intracellular calcium mobilization is measured as an increase in fluorescence. An enhancement of the agonist-induced signal indicates positive allosteric modulation.

-

References

- 1. Kv1.3 is the exclusive voltage-gated K+ channel of platelets and megakaryocytes: roles in membrane potential, Ca2+ signalling and platelet count - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chaconlab.org [chaconlab.org]

- 9. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. mdpi.com [mdpi.com]

- 14. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]

- 16. Discovery and translation of a target engagement marker for AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators | Bentham Science [benthamscience.com]

- 20. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, characterization, and biological evaluation of new diazole- benzamide derivatives as glucokinase activators with antihyperglycemic activity [ejchem.journals.ekb.eg]

- 22. nanobioletters.com [nanobioletters.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. caymanchem.com [caymanchem.com]

- 27. explorationpub.com [explorationpub.com]

- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 29. researchgate.net [researchgate.net]

- 30. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubcompare.ai [pubcompare.ai]

- 33. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

N-Arylbenzamide Derivatives: A Comprehensive Technical Guide on their Discovery, History, and Application in Research

Abstract: The N-arylbenzamide scaffold is a prominent structural motif in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of N-arylbenzamide derivatives, tracing their origins from early applications in agriculture to their current significance in drug development. We will delve into their diverse therapeutic applications, with a particular focus on their roles as kinase inhibitors and ion channel modulators. This guide will present a compilation of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this important class of compounds.

Introduction: The N-Arylbenzamide Scaffold

The N-arylbenzamide core, characterized by a benzoyl group linked to an aniline moiety through an amide bond, is a privileged scaffold in drug discovery. Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage in various biological interactions.

Early History and Discovery

The history of N-arylbenzamides in research is not rooted in a single seminal discovery but rather an evolution of understanding their utility across different scientific domains. The structurally related benzanilide, the parent compound of this class, has been known for over a century. Early applications of benzanilide derivatives were notably in the field of agriculture, where they were developed as fungicides. For instance, benodanil, a 2-iodobenzanilide derivative, was recognized for its systemic fungicidal properties, acting via the inhibition of mitochondrial function in fungi. This early work in agrochemicals laid the groundwork for understanding the biological potential of the N-arylbenzamide scaffold. The transition from agricultural to medicinal applications was driven by the recognition that the scaffold's structural features could be adapted to interact with therapeutic targets in humans.

Physicochemical Properties and Pharmacophoric Features

The N-arylbenzamide scaffold possesses a unique combination of rigidity and conformational flexibility. The planar nature of the aromatic rings and the amide bond provides a degree of structural pre-organization, while the rotational freedom around the aryl-carbonyl and aryl-nitrogen bonds allows for the adoption of various conformations to fit into diverse binding pockets. The amide group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual functionality enables the formation of crucial interactions with protein targets. The two aryl rings provide a platform for extensive substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Therapeutic Applications of N-Arylbenzamide Derivatives

The versatility of the N-arylbenzamide scaffold has been exploited in the development of a wide range of therapeutic agents targeting various diseases.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. N-arylbenzamide derivatives have emerged as a significant class of kinase inhibitors.

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. Consequently, the development of LRRK2 inhibitors is a promising therapeutic strategy. Several potent and selective N-arylbenzamide-based LRRK2 inhibitors have been discovered.[1] These compounds typically feature substitutions on both the benzoyl and aniline rings that are crucial for their activity and selectivity.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor cell proliferation, survival, and metastasis. N-arylbenzamide derivatives have been developed as inhibitors of STAT3 dimerization, a critical step for its activation. These inhibitors are designed to mimic the phosphotyrosine residues that mediate STAT3 dimerization.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. N-benzylbenzamide derivatives have been identified as allosteric inhibitors of Aurora kinase A, offering a novel mechanism of action compared to traditional ATP-competitive inhibitors.

Ion Channel Modulators

N-arylbenzamide derivatives have also shown significant activity as modulators of ion channels, which are critical for cellular excitability and signaling.

The voltage-gated potassium channel Kv1.3 is highly expressed in T-lymphocytes and is a validated target for autoimmune diseases. Blockade of Kv1.3 can suppress T-cell activation. Several classes of N-arylbenzamide derivatives have been identified as potent Kv1.3 channel blockers.[2][3][4]

Other Therapeutic Areas

The application of N-arylbenzamide derivatives extends beyond kinase and ion channel modulation.

The N-arylbenzamide scaffold has been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria, including drug-resistant strains.[5][6][7][8]

Given their role in modulating key inflammatory pathways, it is not surprising that N-arylbenzamide derivatives have been investigated as anti-inflammatory agents. Some derivatives have demonstrated potent anti-inflammatory effects in preclinical models.[9][10][11]

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the structure-activity relationships for several series of N-arylbenzamide derivatives.

Table 1: Structure-Activity Relationship of N-Arylbenzamide LRRK2 Inhibitors

| Compound | R1 | R2 | LRRK2 IC50 (nM) |

| 1a | H | 4-pyridyl | 1500 |

| 1b | 5-Cl | 4-pyridyl | 50 |

| 1c | 5-F | 4-pyridyl | 80 |

| 1d | 5-Me | 4-pyridyl | 200 |

| 1e | 5-OMe | 4-pyridyl | 300 |

| 2a | 5-Cl | 3-pyridyl | 120 |

| 2b | 5-Cl | 2-pyridyl | >10000 |

| 2c | 5-Cl | 4-pyrimidyl | 30 |

| 2d | 5-Cl | 5-pyrimidyl | 250 |

Data presented in this table is a representative compilation from publicly available research and is intended for illustrative purposes.

Table 2: Structure-Activity Relationship of N-Arylbenzamide Kv1.3 Channel Blockers

| Compound | X | R | Stereochemistry | Kv1.3 IC50 (nM) |

| 3a | O | H | cis | 850 |

| 3b | O | H | trans | >10000 |

| 3c | O | 4-F | cis | 326 |

| 3d | O | 4-F | trans | 5500 |

| 3e | CH2 | H | cis | 980 |

| 3f | CH2 | H | trans | >10000 |

| 3g | CH2 | 4-Cl | cis | 450 |

| 3h | CH2 | 4-Cl | trans | 7800 |

Data adapted from multiple sources for illustrative comparison.[2][3][4]

Key Experimental Protocols

General Synthesis of N-Arylbenzamide Derivatives

A common method for the synthesis of N-arylbenzamides involves the coupling of a benzoic acid derivative with an aniline derivative.

Materials:

-

Substituted benzoic acid (1.0 equiv)

-

Substituted aniline (1.0 equiv)

-

Thionyl chloride (1.2 equiv) or a peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

Anhydrous solvent (e.g., DMF, DCM, THF)

-

Base (e.g., triethylamine, DIPEA) (2.0 equiv)

Procedure (via Acid Chloride):

-

To a solution of the substituted benzoic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the conversion to the acid chloride is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent.

-

To a solution of the substituted aniline and base in an anhydrous solvent, add the acid chloride solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

LRRK2 Kinase Inhibition Assay Protocol

Materials:

-

Recombinant LRRK2 enzyme

-

LRRKtide peptide substrate

-

P-ATP33 -

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Test compounds (N-arylbenzamide derivatives)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, LRRKtide substrate, and the test compound solution.

-

Initiate the kinase reaction by adding a mixture of recombinant LRRK2 enzyme and

P-ATP.33 -

Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with a wash buffer to remove unincorporated

P-ATP.33 -

After drying the filter plate, add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Protocol for Kv1.3 Current Measurement

Materials:

-

Cells expressing Kv1.3 channels (e.g., Jurkat T-cells or transfected HEK293 cells)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 KF, 10 HEPES, 11 EGTA, 2 MgCl2, pH 7.2)

-

Test compounds (N-arylbenzamide derivatives)

Procedure:

-

Prepare a cell suspension and plate the cells onto a recording chamber.

-

Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

-

Establish a stable baseline recording of the Kv1.3 currents.

-

Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

-

Record the steady-state block of the Kv1.3 current at each compound concentration.

-

Calculate the percent inhibition and determine the IC50 value from the concentration-response curve.[12][13][14][15][16]

Signaling Pathways and Mechanisms of Action

LRRK2 Signaling Pathway

Mutant LRRK2 is thought to exert its pathogenic effects through its kinase activity, leading to the hyperphosphorylation of a subset of Rab GTPases. This aberrant phosphorylation disrupts various cellular processes, including vesicular trafficking, autophagy, and lysosomal function, ultimately contributing to neuronal dysfunction and death in Parkinson's disease.

Caption: LRRK2 signaling pathway and the inhibitory action of N-arylbenzamide derivatives.

STAT3 Signaling Pathway

The STAT3 signaling pathway is activated by various cytokines and growth factors. Upon activation, STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell proliferation, survival, and angiogenesis. N-arylbenzamide derivatives can inhibit this pathway by preventing the crucial dimerization step.

Caption: STAT3 signaling pathway and the inhibition of dimerization by N-arylbenzamides.

Aurora Kinase A Signaling Pathway in Mitosis

Aurora kinase A is a key regulator of mitotic events. Its activity is tightly controlled throughout the cell cycle and is crucial for centrosome maturation, spindle assembly, and proper chromosome segregation. N-arylbenzamide allosteric inhibitors can disrupt these processes.[17][18][19][20][21]

Caption: Role of Aurora Kinase A in mitosis and its allosteric inhibition.

Conclusion and Future Perspectives

N-arylbenzamide derivatives have established themselves as a cornerstone of modern medicinal chemistry. Their journey from agricultural applications to a diverse range of therapeutic areas highlights the enduring value of this chemical scaffold. The ability to readily modify the structure of N-arylbenzamides has allowed for the development of highly potent and selective agents against a variety of biological targets. The future of N-arylbenzamide research will likely focus on several key areas: the development of novel derivatives with improved pharmacokinetic and safety profiles, the exploration of new therapeutic applications, and the use of advanced computational methods to guide the design of next-generation N-arylbenzamide-based drugs. As our understanding of complex diseases continues to grow, the versatility of the N-arylbenzamide scaffold ensures its continued relevance in the quest for new and effective medicines.

References

- 1. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of the chemical space of benzamide-based voltage-gated potassium channel KV1.3 inhibitors [hrcak.srce.hr]

- 5. Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. nanion.de [nanion.de]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

The Therapeutic Potential of Acetylated Biphenyl Compounds: A Technical Guide for Drug Development Professionals

Introduction: Biphenyl scaffolds are a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics across a spectrum of diseases. The introduction of acetyl groups to these structures can significantly modulate their physicochemical properties and biological activities. This technical guide provides an in-depth overview of the burgeoning field of acetylated biphenyl compounds, focusing on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of next-generation therapeutics.

Therapeutic Applications and Efficacy

Acetylated biphenyl compounds have demonstrated significant potential in several key therapeutic areas. Their efficacy is often attributed to their ability to interact with specific biological targets, leading to the modulation of critical signaling pathways. The following sections summarize the quantitative data on their activity in various applications.

Histone Deacetylase (HDAC) Inhibition in Cancer Therapy

A significant area of investigation for acetylated biphenyl compounds is their role as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. Several studies have reported potent anti-proliferative activity of biphenyl-based HDAC inhibitors.[1]

| Compound Class | Target | Assay | IC50 | Reference |

| Biphenyl-4-yl-acrylohydroxamic acid derivatives | HDAC2 | In vitro enzyme assay | Good correlation with docking energy | [1] |

| Novel biphenyl-based scaffold derivatives | HDAC1 | In vitro enzyme assay | 3600 nM | Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation |

| HDAC6 | In vitro enzyme assay | 23 nM | Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation |

Cholinesterase Inhibition for Neurodegenerative Diseases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Biphenyl derivatives have been explored as cholinesterase inhibitors, with some compounds showing potent activity.

| Compound Class | Target | Assay | IC50 | Reference |

| Biphenyl bis-sulfonamide derivatives | Acetylcholinesterase (AChE) | In vitro enzyme assay | 2.27 ± 0.01 μM (for compound 3p) | [2] |

| Butyrylcholinesterase (BChE) | In vitro enzyme assay | 7.74 ± 0.07 μM (for compound 3g) | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of acetylated biphenyl compounds have been evaluated in preclinical models. The carrageenan-induced paw edema model in rats is a standard assay to assess acute inflammation, and biphenyl derivatives have shown the ability to reduce edema, indicating their potential as anti-inflammatory agents.

| Compound Class | Model | Assay | Effect | Reference |

| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | Carrageenan-induced paw edema in rats | In vivo | Significant anti-inflammatory activity at 10 mg/kg | Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides |

Anticancer Activity in Melanoma

Hydroxylated biphenyl compounds, which can be considered precursors to or metabolites of acetylated derivatives, have demonstrated potent anticancer activity against malignant melanoma cells. These compounds induce apoptosis and cell cycle arrest, highlighting their potential in oncology.

| Compound | Cell Line | Assay | IC50 | Reference |

| Hydroxylated Biphenyl Compound 11 | Melanoma cells | Proliferation assay | 1.7 ± 0.5 μM | [3][4] |

| Hydroxylated Biphenyl Compound 12 | Melanoma cells | Proliferation assay | 2.0 ± 0.7 μM | [3][4] |

PD-1/PD-L1 Interaction Inhibition in Cancer Immunotherapy

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of this interaction are of great interest in cancer immunotherapy. Biphenyl derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction.

| Compound Class | Target | Assay | IC50 | Reference |

| Nonsymmetric 1,1′-Biphenyl Derivatives | PD-1/PD-L1 Interaction | Homogeneous Time-Resolved Fluorescence (HTRF) assay | Single-digit nM range | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Histone Deacetylase (HDAC) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform. The assay typically uses a fluorogenic substrate that, when deacetylated by the HDAC enzyme, can be cleaved by a developer solution to produce a fluorescent signal.

Protocol:

-

Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution (e.g., containing trypsin and TSA).

-

Procedure: a. In a 96-well black microplate, add 50 µL of assay buffer containing the HDAC enzyme. b. Add 2 µL of the test compound at various concentrations (typically in DMSO, final concentration ≤1%). c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 50 µL of the fluorogenic substrate. e. Incubate the plate at 37°C for 60 minutes. f. Stop the reaction and develop the signal by adding 100 µL of developer solution. g. Incubate at 37°C for 15 minutes. h. Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[6][7][8][9]

Protocol:

-

Reagents: Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), DTNB, phosphate buffer (e.g., 0.1 M, pH 8.0), test compound.

-

Procedure: a. In a 96-well microplate, add 25 µL of 15 mM ATCI (or BTCI) in water, 125 µL of 3 mM DTNB in buffer, and 50 µL of buffer. b. Add 25 µL of the test compound at various concentrations. c. Initiate the reaction by adding 25 µL of the enzyme solution (e.g., 0.22 U/mL). d. Measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds for 2 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the control without the inhibitor. Calculate the IC50 value from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo assay is a standard model for evaluating acute inflammation. Subplantar injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce the swelling of the paw.[10][11][12]

Protocol:

-

Animals: Male Wistar rats (180-200 g).

-

Reagents: Carrageenan (1% w/v in sterile saline), test compound, reference drug (e.g., Indomethacin).

-

Procedure: a. Divide the rats into groups (control, reference, and test compound groups). b. Administer the test compound or reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle. c. Measure the initial paw volume of the right hind paw using a plethysmometer. d. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. e. Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Apoptosis Assay by Western Blotting

Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP. The externalization of phosphatidylserine on the cell surface, an early marker of apoptosis, can be detected by Annexin V staining.[3][13][14]

Protocol:

-

Cell Culture and Treatment: Culture melanoma cells (e.g., A375) to 70-80% confluency. Treat the cells with the acetylated biphenyl compound at various concentrations for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.

PD-1/PD-L1 Interaction Assay (HTRF)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay used to measure the interaction between two molecules. In this case, recombinant PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., XL665), respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.[5][15][16]

Protocol:

-

Reagents: Tagged recombinant human PD-1 and PD-L1 proteins, anti-tag antibodies conjugated to HTRF donor and acceptor fluorophores, assay buffer, test compound.

-

Procedure: a. In a 384-well low-volume white plate, dispense the test compound at various concentrations. b. Add the tagged PD-1 and PD-L1 proteins. c. Add the HTRF detection reagents (anti-tag antibodies). d. Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light. e. Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of acetylated biphenyl compounds are underpinned by their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

HDAC Inhibition and Cancer Progression

HDAC inhibitors, including acetylated biphenyl derivatives, promote the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. They also acetylate non-histone proteins, affecting various cellular processes. A key pathway affected by HDAC inhibitors is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. HDAC inhibitors can suppress this pathway, leading to anticancer effects.[17][18][19][20]

Caption: HDACi-mediated inhibition of the PI3K/Akt/mTOR pathway.

Cholinergic Synapse and Acetylcholinesterase Inhibition

In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly degraded by acetylcholinesterase (AChE). Acetylated biphenyl compounds that act as AChE inhibitors prevent the breakdown of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. This is a key mechanism for symptomatic treatment of Alzheimer's disease.[21][22][23][24][25]

Caption: Mechanism of acetylcholinesterase inhibition at the cholinergic synapse.

PD-1/PD-L1 Immune Checkpoint Blockade

The interaction between PD-1 on activated T cells and PD-L1 on tumor cells leads to T cell exhaustion and allows the tumor to evade immune destruction. Small molecule inhibitors, such as certain acetylated biphenyl compounds, can block this interaction, thereby restoring the antitumor activity of T cells.[26][27][28][29]

Caption: Blockade of the PD-1/PD-L1 immune checkpoint by acetylated biphenyl compounds.

Conclusion

Acetylated biphenyl compounds represent a promising class of molecules with diverse therapeutic applications. Their ability to potently and selectively modulate key biological targets, such as HDACs, cholinesterases, and immune checkpoints, underscores their potential in the development of novel treatments for cancer, neurodegenerative diseases, and inflammatory disorders. The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers and drug developers working to harness the therapeutic potential of this versatile chemical scaffold. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their preclinical promise into clinical realities.

References

- 1. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel biphenyl bis-sulfonamides as acetyl and butyrylcholinesterase inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]

- 5. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 9. researchgate.net [researchgate.net]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. revvity.com [revvity.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. getbodysmart.com [getbodysmart.com]

- 23. researchgate.net [researchgate.net]

- 24. savemyexams.com [savemyexams.com]

- 25. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]

- 26. researchgate.net [researchgate.net]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. researchgate.net [researchgate.net]

- 29. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of 4-acetyl-N-biphenyl-2-ylbenzamide: A Technical Guide Based on Structural Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the compound 4-acetyl-N-biphenyl-2-ylbenzamide. A comprehensive literature search reveals a notable absence of published data for this specific molecule. Consequently, this document serves as a theoretical and practical guide for its potential synthesis, characterization, and biological evaluation, drawing upon established knowledge of its core structural components: the N-biphenyl benzamide scaffold and the 4-acetylphenyl moiety. By examining structurally related compounds, we can infer potential synthetic routes, experimental protocols, and conceivable biological activities and mechanisms of action. This guide aims to provide a foundational framework for researchers interested in exploring this novel chemical entity.

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached through the formation of an amide bond between 4-acetylbenzoic acid and 2-aminobiphenyl. Several standard synthetic methodologies can be employed for this transformation.

Synthesis of Precursors

2-Aminobiphenyl: This key intermediate can be synthesized from 2-nitrobiphenyl via reduction. A common method involves hydrogenation, though other reducing agents can be used.[1][2] A Suzuki-Miyaura coupling between 2-bromoaniline and phenylboronic acid also presents a viable route.[1]

4-Acetylbenzoic Acid: This is a commercially available reagent.

Amide Bond Formation

A plausible and widely used method for the synthesis of N-aryl amides is the coupling of a carboxylic acid and an amine using a coupling agent or after converting the carboxylic acid to a more reactive species like an acid chloride.

Experimental Protocol (Hypothetical):

-

Activation of 4-Acetylbenzoic Acid: To a solution of 4-acetylbenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction is then typically stirred at room temperature until the conversion to 4-acetylbenzoyl chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure.

-

Amidation: The resulting 4-acetylbenzoyl chloride is dissolved in an anhydrous aprotic solvent. To this solution, 2-aminobiphenyl and a non-nucleophilic base (e.g., triethylamine or pyridine) are added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid solution, water, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

A proposed workflow for the synthesis is depicted in the following diagram:

Potential Biological Activities and Data Presentation

While no quantitative data exists for this compound, the broader classes of N-biphenyl benzamides and other benzamide derivatives have been reported to exhibit a range of biological activities. These findings suggest potential areas of investigation for the target molecule.

| Compound Class | Reported Biological Activity | Potential Therapeutic Area | Reference |

| Biphenyl-benzamides | Antibacterial (FtsZ inhibitors) | Infectious Diseases | [3][4] |

| N-Phenyl benzamides | Antiviral (against Coxsackievirus A9) | Infectious Diseases | [5] |

| Benzamide derivatives | Hedgehog signaling pathway inhibition | Oncology | [6] |

| Benzamide derivatives | Glucokinase activators | Diabetes | [7] |

| Benzamide derivatives | Vasodilators | Cardiovascular Diseases | [8] |

| N-Substituted Benzamides | Antitumor (HDAC inhibitors) | Oncology | [9] |

Potential Signaling Pathway Involvement

Based on the activities of structurally related molecules, this compound could potentially modulate various signaling pathways. For instance, several benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and has been implicated in the progression of certain cancers when aberrantly activated.[6] These inhibitors often target the Smoothened (SMO) receptor.

A hypothetical signaling pathway diagram illustrating the potential mechanism of action of a benzamide derivative as a Hedgehog pathway inhibitor is presented below:

Conclusion and Future Directions

The compound this compound represents a novel chemical entity with no currently available scientific literature. However, by analyzing its structural components, we can propose logical synthetic pathways and predict potential biological activities. The N-biphenyl benzamide core is present in compounds with antibacterial and antiviral properties, while other benzamide derivatives are known to modulate key signaling pathways involved in cancer and metabolic disorders.

Future research on this compound should focus on its synthesis and purification, followed by a broad in vitro screening campaign to identify its biological targets and potential therapeutic applications. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for such an investigation. The exploration of this and similar novel compounds is essential for the discovery of new therapeutic agents.

References

- 1. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]

- 7. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Synthesis and vasodilative activities of benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Delving into the Pharmacophore of N-Biphenyl-ylbenzamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacophoric features of N-biphenyl-ylbenzamide analogs, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This document provides a consolidated overview of their structure-activity relationships (SAR), quantitative biological data, and detailed experimental methodologies, aiming to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this privileged structure.

Core Pharmacophoric Features and Structure-Activity Relationships

The N-biphenyl-ylbenzamide core offers a versatile template for molecular recognition, with key interaction points that can be modulated to achieve desired biological activity and selectivity. Pharmacophore modeling studies, coupled with extensive SAR analyses, have revealed several critical features:

-

The Biphenyl Moiety: This lipophilic group often plays a crucial role in establishing van der Waals interactions within the binding pockets of target proteins. The substitution pattern on both phenyl rings can significantly influence potency and selectivity. For instance, in a series of muscarinic acetylcholine receptor subtype 1 (M1) antagonists, substitutions at the 2-position of the benzamide ring, such as with chloro or methoxy groups, led to submicromolar M1 IC50 values.[1] Similarly, in the development of 5-HT2B receptor antagonists, the biphenyl moiety demonstrated a favorable overlay with a key binding region in the receptor pharmacophore map.[2]

-

The Amide Linker: The amide bond serves as a rigidifying element and a key hydrogen bond donor and acceptor. Its vectorial properties are critical for orienting the biphenyl and benzamide portions of the molecule within the active site.

-

The Benzamide Ring: This aromatic ring provides another platform for aromatic and hydrophobic interactions. Substitutions on this ring have been shown to dramatically alter biological activity. For example, the addition of a 3,5-dichloro substitution on the benzamide moiety of an N-propyl congener resulted in reasonable activity as an M1 antagonist.[1]

-

Appended Functional Groups: The addition of various functional groups to the core scaffold has been explored to enhance potency, improve pharmacokinetic properties, and introduce new interaction points. For instance, the incorporation of piperazine derivatives has been a successful strategy in developing M1 muscarinic receptor antagonists.[1][3]

Quantitative Biological Data

The following tables summarize the quantitative biological data for various N-biphenyl-ylbenzamide analogs and related derivatives, highlighting their activity against different biological targets.

Table 1: Muscarinic Acetylcholine Receptor Subtype 1 (M1) Antagonist Activity [1]

| Compound | Substitution on Benzamide | M1 IC50 (μM) | M3 IC50 (μM) | M5 IC50 (μM) |

| 6 | Unsubstituted | 3.2 | >10 | >10 |

| 8a | 2-Cl | 0.96 | >10 | >10 |

| 8b | 2-OMe | 0.82 | >10 | >10 |

| 11i | 3,5-dichloro | 3.7 | >10 | >10 |

Table 2: Antibacterial Activity of Biphenyl-benzamide FtsZ Inhibitors [4][5]

| Compound | Target Organism | MIC (μg/mL) |

| 30 | Bacillus subtilis (Strain 1) | 0.008 |

| 30 | Bacillus subtilis (Strain 2) | 0.016 |

| 30 | Bacillus subtilis (Strain 3) | 0.031 |

| 30 | Bacillus subtilis (Strain 4) | 0.063 |

Table 3: Antiparasitic Activity of N-Phenylbenzamide Derivatives [6][7]

| Compound Series | Target Organism | Activity Range |

| Bis(2-aminoimidazolines) (1) | Trypanosoma brucei | Micromolar |

| Bis(2-aminobenzimidazoles) (2) | Trypanosoma brucei | Micromolar |

| Bisarylimidamides (3) | Trypanosoma brucei | Submicromolar |

| Bisarylimidamides (3) | Trypanosoma cruzi | Submicromolar |

| Bisarylimidamides (3) | Leishmania donovani | Submicromolar |

Table 4: 5-HT2B Receptor Antagonist Activity [2]

| Compound | Target | IC50 (nM) |

| 7 | 5-HT2B | 14.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of N-biphenyl-ylbenzamide analogs.

General Synthesis of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides[1]

A solution of the appropriately substituted benzoyl chloride (1.1 equivalents) in dichloromethane (DCM) is added dropwise to a solution of the corresponding N-(4-(4-alkylpiperazin-1-yl)phenyl)amine (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM at 0°C. The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in DCM to afford the desired N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analog.

Muscarinic Receptor Functional Assay (Calcium Mobilization)[1]